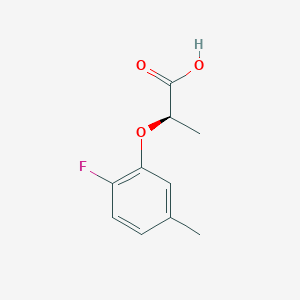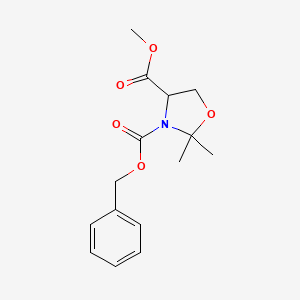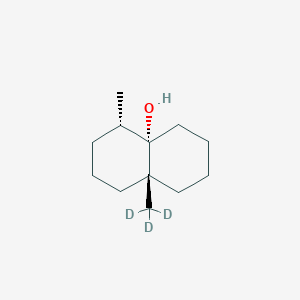
3-Bromo-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzene, featuring bromine, nitro, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of nitrobenzene to produce 3-bromonitrobenzene. This is followed by the sulfonation of the bromonitrobenzene to introduce the sulfonamide group. The reaction conditions often involve the use of bromine in oleum for the bromination step and concentrated sulfuric acid for the sulfonation step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of phase-transfer catalysts to enhance the efficiency of the reactions and to ensure higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the bromine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, concentrated sulfuric acid, hydrogen gas, and various catalysts. The conditions often involve elevated temperatures and controlled environments to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions typically yield meta-substituted products, while reduction reactions convert the nitro group to an amine group .
Applications De Recherche Scientifique
3-Bromo-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase by binding to the zinc ion in the enzyme’s active site. This binding disrupts the enzyme’s function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-nitrobenzene-1-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonamide group.
4-Bromo-3-nitrobenzenesulfonamide: A positional isomer with the bromine and nitro groups swapped.
3-Nitrobenzenesulfonamide: Lacks the bromine group but retains the nitro and sulfonamide groups.
Uniqueness
3-Bromo-4-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its electrophilic properties, making it more reactive in substitution reactions compared to similar compounds .
Propriétés
Formule moléculaire |
C6H5BrN2O4S |
|---|---|
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
3-bromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |
Clé InChI |
IAXNNFNACDYCSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)





![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)



